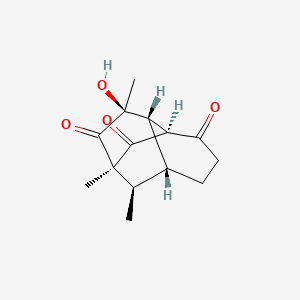
Carasinol B
Vue d'ensemble
Description
Carasinol B is a stilbenoid tetramer found in Caragana sinica . It’s also known by its IUPAC name (2 S ,2′ R ,3 S ,3′ R )-3′- (3,5-Dihydroxyphenyl)-4- [ (2 R ,3 S ,4 R ,5 S )-4- (3,5-dihydroxyphenyl)-2,5-bis (4-hydroxyphenyl)oxolan-3-yl]-2,2′-bis (hydroxyphenyl)-2,2′,3,3′-tetrahydro [3,4′-bi-1-benzoxole]-6,6′-diol .
Synthesis Analysis
The conversion from kobophenol A into carasinol B, two main chemical constituents of Caragana sinica, was confirmed by in vitro acid-catalyzed epimerization . This result provides important information about the biotransformation of kobophenol A in plants and its metabolism in rats .Molecular Structure Analysis
Carasinol B has a complex molecular structure with a molecular formula of C56H44O13 . Its average mass is 924.941 Da and its mono-isotopic mass is 924.278198 Da .Chemical Reactions Analysis
The primary chemical reaction involving Carasinol B is the acid-catalyzed epimerization of kobophenol A to Carasinol B . This reaction is significant as it provides insight into the biotransformation of kobophenol A in plants and its metabolism in rats .Physical And Chemical Properties Analysis
Carasinol B has a molar mass of 924.94 g/mol . It has a predicted density of 1.497±0.06 g/cm3 . The melting point is reported to be greater than 240 °C .Applications De Recherche Scientifique
Biotransformation and Metabolism
Carasinol B, a chemical constituent of Caragana sinica, undergoes biotransformation. This process is illustrated in a study where kobophenol A is converted into carasinol B through acid-catalyzed epimerization. This conversion is significant for understanding the metabolism of these compounds in rats and their biotransformation in plants (Cheng, Liang, & Hu, 2008).
Quantitative Analysis in Different Seasons
Research on Caragana sinica, which contains carasinol B, highlights the seasonal variations in the content of stilbene oligomers. This study developed an HPLC method for the simultaneous determination of carasinol B and other stilbene oligomers in various parts of the plant across different seasons. The findings are crucial for understanding the seasonal dynamics of these compounds in Caragana sinica (Shu, Zhou, & Hu, 2006).
Osteoblast Proliferation
Carasinol B has been identified in studies exploring the roots of Caragana sinica, where it was found alongside other stilbene tetramers. Interestingly, these compounds, except for one, stimulated the proliferation of cultured osteoblasts, indicating potential applications in bone health and osteogenesis (Ma, Luo, & Hu, 2010).
Extraction Methods
Efficient extraction methods for carasinol B from Caragana sinica have been developed, which is significant for its utilization in various scientific and pharmacological applications. The optimized process involves specific alcohol concentrations and extraction times, ensuring maximum yield and purity (Xiao, 2014).
Potential in Cancer Research
Carasinol B has shown promise in cancer research. A study using bioinformatics tools predicted that Carasinol B exhibits topoisomerase I inhibitory effects, highlighting its potential mechanism of action in cancer treatment. This insight is crucial for developing new anticancer strategies (Hashemi, Behrangi, & Borna, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
5-[(2S,3R,4S,5R)-4-[(2S,3S)-3-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2,5-bis(4-hydroxyphenyl)oxolan-3-yl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H44O13/c57-33-9-1-27(2-10-33)53-47(31-17-37(61)21-38(62)18-31)49-43(23-41(65)25-45(49)67-53)52-50-44(24-42(66)26-46(50)68-55(52)29-5-13-35(59)14-6-29)51-48(32-19-39(63)22-40(64)20-32)54(28-3-11-34(58)12-4-28)69-56(51)30-7-15-36(60)16-8-30/h1-26,47-48,51-66H/t47-,48+,51-,52+,53+,54-,55-,56+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUCCLKIJHMTND-HFRYPGABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(C(O2)C3=CC=C(C=C3)O)C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(C(OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C1=CC(=CC(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H]([C@H]([C@@H](O2)C3=CC=C(C=C3)O)C4=C5[C@@H]([C@H](OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8[C@H]([C@@H](OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C1=CC(=CC(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H44O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461832 | |
| Record name | Carasinol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
924.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carasinol B | |
CAS RN |
777857-86-0 | |
| Record name | Carasinol B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=777857-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carasinol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![ethyl (3S)-3-[[(3R)-1-[(E)-3-piperidin-4-ylprop-2-enoyl]piperidine-3-carbonyl]amino]pent-4-ynoate](/img/structure/B1247808.png)





